- Syntheses and reactions of the first dithia[3.1.3.1]metacyclophanes, [2.1.2.1]metacyclophanes, and [2.1.2.1]metacyclophanedienesJournal of Organic Chemistry, 1984, 49(14), 2534-40,
Cas no 90369-76-9 (1-(bromomethyl)-3-chloro-2-methylbenzene)

1-(bromomethyl)-3-chloro-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-3-chloro-2-methylbenzene
- METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE
- methyl 2-chloro-6-bromomethylbenzoate
- WTI-11012
- 2-(Bromomethyl)-6-chlorotoluene
- PubChem19634
- 2-bromomethyl-6-chloro-benzoic acid methyl ester
- CTK4J0737
- ANW-44412
- AG-F-63940
- 3-chloro-2-methylbenzylbromide
- 2-(bromomethyl)-6-chloro-benzoic acid methyl ester
- 2-bromomethyl-6-chlorobenzoic acid methyl ester
- SureCN484670
- 1-(Bromomethyl)-3-chloro-2-methylbenzene (ACI)
- 90369-76-9
- DTXSID601274371
- ORGIHYDPMFXTEZ-UHFFFAOYSA-N
- Benzene, 1-(bromomethyl)-3-chloro-2-methyl-
- AS-36891
- DA-30693
- MFCD12025000
- 3-CHLORO-2-METHYLBENZYL BROMIDE
- SY242400
- EN300-2967225
- AKOS030629870
- SCHEMBL724659
-
- MDL: MFCD12025000
- インチ: 1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
- InChIKey: ORGIHYDPMFXTEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=C(CBr)C=CC=1
計算された属性
- せいみつぶんしりょう: 217.94979g/mol
- どういたいしつりょう: 217.94979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
1-(bromomethyl)-3-chloro-2-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D759251-250mg |
1-(bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 250mg |
$105 | 2024-06-06 | |
abcr | AB480083-1 g |
3-Chloro-2-methylbenzyl bromide; 95% |
90369-76-9 | 1g |
€169.20 | 2023-04-20 | ||
Ambeed | A371206-100mg |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 100mg |
$36.0 | 2025-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35285-100mg |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 100mg |
¥287.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS347-200mg |
1-(bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 200mg |
252.0CNY | 2021-07-14 | |
TRC | B185358-10mg |
1-(Bromomethyl)-3-chloro-2-methyl-benzene |
90369-76-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
Ambeed | A371206-1g |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 1g |
$80.0 | 2025-02-24 | |
Ambeed | A371206-250mg |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 250mg |
$55.0 | 2025-02-24 | |
Alichem | A013026717-500mg |
3-Chloro-2-methylbenzyl bromide |
90369-76-9 | 97% | 500mg |
$839.45 | 2023-08-31 | |
Alichem | A013026717-250mg |
3-Chloro-2-methylbenzyl bromide |
90369-76-9 | 97% | 250mg |
$484.80 | 2023-08-31 |
1-(bromomethyl)-3-chloro-2-methylbenzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Rational Modification of a Candidate Cancer Drug for Use Against Chagas DiseaseJournal of Medicinal Chemistry, 2009, 52(6), 1639-1647,
ごうせいかいろ 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
- Enantioselective Intermolecular C-H Amination Directed by a Chiral CationJournal of the American Chemical Society, 2021, 143(27), 10070-10076,
1-(bromomethyl)-3-chloro-2-methylbenzene Raw materials
1-(bromomethyl)-3-chloro-2-methylbenzene Preparation Products
1-(bromomethyl)-3-chloro-2-methylbenzene 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
1-(bromomethyl)-3-chloro-2-methylbenzeneに関する追加情報
1-(Bromomethyl)-3-Chloro-2-Methylbenzene: A Comprehensive Overview
The compound 1-(bromomethyl)-3-chloro-2-methylbenzene, identified by the CAS number 90369-76-9, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound, often referred to as bromomethyl chloromethyl benzene, is characterized by its unique chemical structure, which includes a bromine atom attached to a methyl group and a chlorine atom positioned at specific sites on the benzene ring. The presence of these substituents imparts distinct chemical reactivity and physical properties to the molecule, making it a valuable intermediate in various chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of 1-(bromomethyl)-3-chloro-2-methylbenzene as a versatile building block for constructing complex organic molecules. Researchers have demonstrated its utility in Suzuki-Miyaura coupling reactions, where the bromine substituent serves as an effective leaving group, enabling the formation of biaryl structures with high efficiency. Moreover, the chlorine substituent can be selectively modified under specific reaction conditions, allowing for the creation of diverse functionalized derivatives. These findings underscore the compound's potential in drug discovery and material development.
The synthesis of 1-(bromomethyl)-3-chloro-2-methylbenzene typically involves multi-step processes that combine electrophilic aromatic substitution and nucleophilic substitution reactions. For instance, chlorination of toluene derivatives followed by bromination at specific positions has been reported as an efficient route to this compound. Recent studies have also explored catalytic methods to enhance the selectivity and yield of these reactions, contributing to more sustainable production practices.
In terms of physical properties, 1-(bromomethyl)-3-chloro-2-methylbenzene exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in various solution-phase reactions. The compound's stability under normal storage conditions further adds to its desirability as an intermediate in industrial applications.
The application of 1-(bromomethyl)-3-chloro-2-methylbenzene extends beyond traditional organic synthesis. Recent research has explored its role in polymer chemistry, where it serves as a monomer for producing functional polymers with tailored electronic properties. Additionally, its ability to undergo metal-catalyzed cross-coupling reactions has opened new avenues for synthesizing advanced materials, including conductive polymers and nanoparticles.
In conclusion, 1-(bromomethyl)-3-chloro-2-methylbenzene (CAS No. 90369-76-9) stands out as a critical intermediate in modern organic chemistry. Its unique structure, coupled with recent advancements in synthetic methodologies, positions it as an essential tool for developing innovative materials and compounds. As research continues to uncover new applications and optimized synthesis routes, this compound is poised to play an increasingly significant role in both academic and industrial settings.
90369-76-9 (1-(bromomethyl)-3-chloro-2-methylbenzene) 関連製品
- 300707-15-7(1-propyl-1H-1,3-benzodiazole-2-sulfonic acid)
- 1781749-17-4(2-(Piperidin-4-yl)propan-1-amine)
- 7784-19-2(Ammonium hexafluoroaluminate)
- 1261839-32-0(3-Nitro-5-(4-(trifluoromethoxy)phenyl)picolinonitrile)
- 946249-24-7(N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 2680821-61-6(2-(1-acetylazetidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid)
- 2137751-92-7(2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)
- 1004431-58-6(methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)
- 501439-10-7(ethyl 2-(3-methylbutyl)aminopropanoate)
- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)
